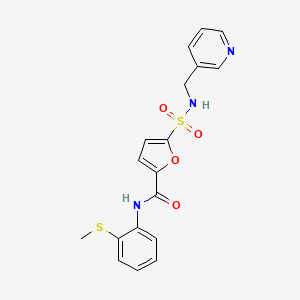

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

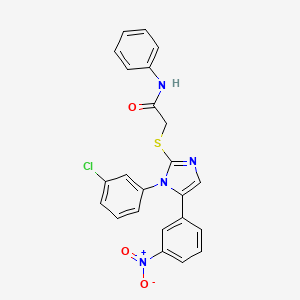

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide, commonly known as MPTF, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTF is a sulfonamide-based compound that has shown promising results in various scientific research studies. In

Applications De Recherche Scientifique

- N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide (let’s call it “Compound X” for brevity) has attracted attention due to its potential as a drug candidate. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Its structural features may allow it to modulate specific pathways, making it valuable for treating diseases like cancer, inflammation, or metabolic disorders .

- Compound X’s sulfamoyl group and furan ring suggest anti-inflammatory activity. Researchers investigate its effects on inflammatory pathways, potentially inhibiting cytokines or enzymes involved in inflammation. This property could lead to the development of new anti-inflammatory drugs .

- The phenylthio group in Compound X may contribute to its antimicrobial properties. Scientists explore its ability to inhibit bacterial or fungal growth. By understanding its mechanism of action, they can design more effective antibiotics or antifungal agents .

- The synthesis of Compound X involves metal-free reactions, which is advantageous for green chemistry. Researchers study its synthetic pathways to develop efficient and sustainable methods for creating other complex molecules. This knowledge contributes to the field of synthetic organic chemistry .

- Compound X contains a urea moiety. Researchers investigate its reactivity in the synthesis of unsymmetrical ureas. Understanding its behavior allows for the development of efficient and practical methods for constructing urea derivatives, which have applications in materials science and pharmaceuticals .

- The pyridin-2-yl group in Compound X is versatile. Scientists explore its use in synthesizing N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. These carbamates find applications in medicinal chemistry, agrochemicals, and materials science .

Medicinal Chemistry and Drug Development

Anti-Inflammatory Properties

Antibacterial and Antifungal Agents

Metal-Free Synthesis Methods

Catalyst-Free Urea Synthesis

Carbamate Synthesis

Mécanisme D'action

Target of Action

The primary target of this compound is the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease . This protease plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention.

Mode of Action

The compound acts as a noncovalent inhibitor of the SARS-CoV 3CL protease . Unlike many other inhibitors that act via covalent modification of the enzyme, this compound binds to the enzyme in a noncovalent manner, which can offer certain advantages such as reduced risk of off-target reactions and greater selectivity .

Biochemical Pathways

The compound interacts with the SARS-CoV 3CL protease, thereby inhibiting the protease’s activity. This results in the disruption of the viral life cycle, as the protease is unable to perform its function of processing the viral polyprotein into functional proteins .

Pharmacokinetics

As a noncovalent inhibitor, it is expected to have good enzyme and antiviral inhibitory activity .

Result of Action

The inhibition of the SARS-CoV 3CL protease by this compound leads to a disruption in the viral life cycle. This is due to the protease’s inability to process the viral polyprotein into functional proteins, which are necessary for the virus to replicate and infect other cells .

Propriétés

IUPAC Name |

N-(2-methylsulfanylphenyl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-26-16-7-3-2-6-14(16)21-18(22)15-8-9-17(25-15)27(23,24)20-12-13-5-4-10-19-11-13/h2-11,20H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMQRHXSSSRCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)